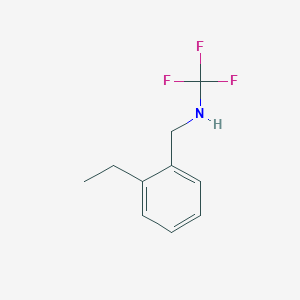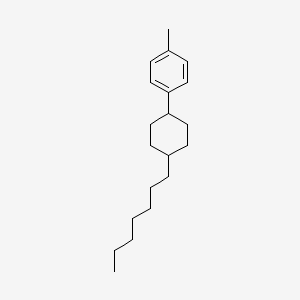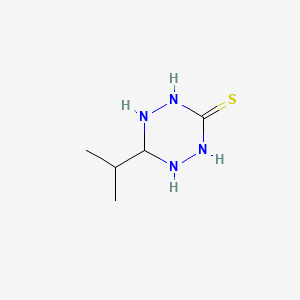![molecular formula C12H6ClFO B13979448 3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
3-Chloro-7-fluorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the chlorination and fluorination of dibenzofuran under controlled conditions. The reaction may involve the use of reagents such as chlorine gas and fluorine gas, along with catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity levels (typically NLT 98%) .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aromatic structure of the compound allows it to undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dibenzofurans with various functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include dihydro derivatives of dibenzofuran.
Scientific Research Applications
3-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorodibenzo[b,d]furan
- 7-Fluorodibenzo[b,d]furan
- 3,7-Dichlorodibenzo[b,d]furan
Comparison
3-Chloro-7-fluorodibenzo[b,d]furan is unique due to the presence of both chlorine and fluorine atoms on the dibenzofuran structure. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for unique biological interactions .
Properties
Molecular Formula |
C12H6ClFO |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
3-chloro-7-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
InChI Key |
JODPFQBVFFCSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
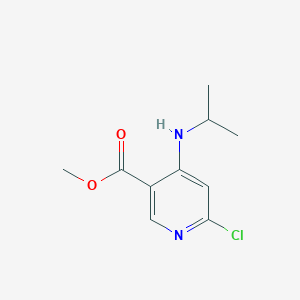
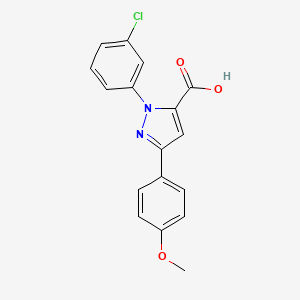

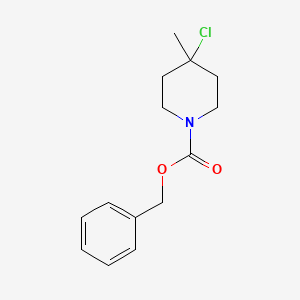

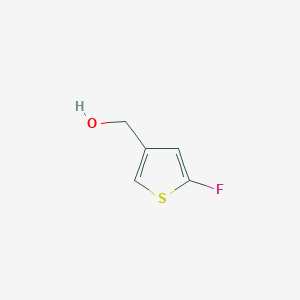

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
